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Compound of Interest

Compound Name: 1-Methoxy-1-methylcyclopentane

Cat. No.: B14697417

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic data for 1-
Methoxy-1-methylcyclopentane. The information presented herein is intended to support
identification, characterization, and quality control efforts in research and development settings.
This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, details the experimental protocols for their acquisition, and provides a
logical workflow for the spectroscopic analysis of this compound.

Data Presentation

The spectroscopic data for 1-Methoxy-1-methylcyclopentane are summarized in the tables
below. This allows for a clear and concise presentation of the key quantitative information for
each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR data for 1-Methoxy-1-methylcyclopentane is not readily
available in public spectral databases. The following data is predicted using advanced
computational algorithms and should be used as a reference. Actual experimental values may

vary.

Table 1: Predicted *H NMR Data for 1-Methoxy-1-methylcyclopentane (in CDClIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.15 S 3H -OCHs
~1.65-1.55 m 4H -CHz- (C2, C5)
~1.50 - 1.40 m 4H -CHa2- (C3, C4)
~1.10 S 3H -CHs

Table 2: Predicted 13C NMR Data for 1-Methoxy-1-methylcyclopentane (in CDCIs)

Chemical Shift (6, ppm) Carbon Type Assighment
~80.0 C C1 (quaternary)
~49.0 CHs -OCHs

~39.0 CH2 C2,C5

~24.0 CH: C3,C4

~22.0 CHs -CHs

Infrared (IR) Spectroscopy

While a publicly available peak list for the infrared spectrum of 1-Methoxy-1-

methylcyclopentane is limited, the key vibrational modes expected for its functional groups

are presented in Table 3. The presence of these characteristic absorption bands can be

confirmed by accessing spectral databases such as SpectraBase.[1]

Table 3: Characteristic Infrared Absorption Bands for 1-Methoxy-1-methylcyclopentane

Wavenumber (cm~2) Intensity Assignment

2950 - 2850 Strong C-H stretch (alkane)
1470 - 1450 Medium C-H bend (alkane)
1150 - 1085 Strong C-0 stretch (ether)
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Mass Spectrometry (MS)

Mass spectrometry of 1-Methoxy-1-methylcyclopentane would proceed via electron
ionization, leading to a molecular ion and characteristic fragment ions. While a full
fragmentation pattern is not publicly available, the expected key ions are listed in Table 4. This
information is based on the compound's structure and common fragmentation pathways for
ethers and cycloalkanes. A mass spectrum is available on SpectraBase.[1]

Table 4: Expected Key lons in the Mass Spectrum of 1-Methoxy-1-methylcyclopentane

miz lon

114 [M]* (Molecular lon)
99 [M - CHs]*

83 [M - OCHs]*

71 [CsHaa]*

43 [CsH7]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are generalized for a liquid sample like 1-Methoxy-1-methylcyclopentane and may
require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 10-20 mg of 1-Methoxy-1-methylcyclopentane is accurately weighed and
dissolved in approximately 0.7 mL of deuterated chloroform (CDCIs).

o A small amount of tetramethylsilane (TMS) may be added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

e The solution is transferred to a 5 mm NMR tube, which is then capped.
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Data Acquisition:

e IH NMR: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. A sufficient
number of scans are signal-averaged to obtain a high signal-to-noise ratio.

e 13C NMR: The spectrum is acquired on the same spectrometer, typically with proton
decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger
number of scans is usually required due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Sample Preparation:

o Adrop of neat 1-Methoxy-1-methylcyclopentane is placed on the surface of a clean, dry
salt plate (e.g., NaCl or KBr).

e Asecond salt plate is carefully placed on top to create a thin liquid film between the plates.
Data Acquisition:

e Abackground spectrum of the empty spectrometer is recorded.

e The prepared salt plates are placed in the sample holder of an FTIR spectrometer.

e The infrared spectrum is recorded, typically over the range of 4000 to 400 cm~1. The
background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization:

o Adilute solution of 1-Methoxy-1-methylcyclopentane in a volatile solvent (e.g., methanol or
dichloromethane) is prepared.

o The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-
MS) for separation from any impurities.
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 In the ion source, the molecules are bombarded with a high-energy electron beam (typically
70 eV) to induce ionization and fragmentation.

Data Acquisition:

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o A detector records the abundance of each ion, generating a mass spectrum that plots
relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-
Methoxy-1-methylcyclopentane, from sample preparation to data interpretation.
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Spectroscopic analysis workflow for 1-Methoxy-1-methylcyclopentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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